molecular formula C20H14BaN2O4S B12311347 1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)

1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)

Cat. No.: B12311347
M. Wt: 515.7 g/mol
InChI Key: IKWHLVAHPTZGKC-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1) is a chemical compound known for its application in various industrial and scientific fields. This compound is a barium salt derivative of 1-naphthalenesulfonic acid, which is characterized by the presence of an azo group linking two naphthalene rings. The compound is often used as a pigment due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1) typically involves the diazotization of 2-amino-1-naphthol-4-sulfonic acid followed by coupling with 1-naphthol. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the azo bond. The resulting azo compound is then treated with barium chloride to precipitate the barium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors to handle the diazotization and coupling reactions. The final product is filtered, washed, and dried to obtain the pure barium salt. Quality control measures are essential to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted naphthalenesulfonic acid derivatives.

Scientific Research Applications

1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1) involves its interaction with various molecular targets. The azo group can undergo redox reactions, influencing the compound’s behavior in different environments. The sulfonic acid group enhances the compound’s solubility and reactivity, making it suitable for various applications. The molecular pathways involved include electron transfer and hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1) is unique due to its specific azo linkage and the presence of the barium salt. This combination imparts distinct color properties and stability, making it highly valuable in industrial applications. Its ability to undergo various chemical reactions also makes it versatile for research purposes.

Properties

Molecular Formula

C20H14BaN2O4S

Molecular Weight

515.7 g/mol

InChI

InChI=1S/C20H14N2O4S.Ba/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h1-12,23H,(H,24,25,26);

InChI Key

IKWHLVAHPTZGKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)O)O.[Ba]

Related CAS

1103-38-4
24530-53-8

Origin of Product

United States

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